Cas no 28310-65-8 (Boc-L-proline 4-nitrophenyl ester)

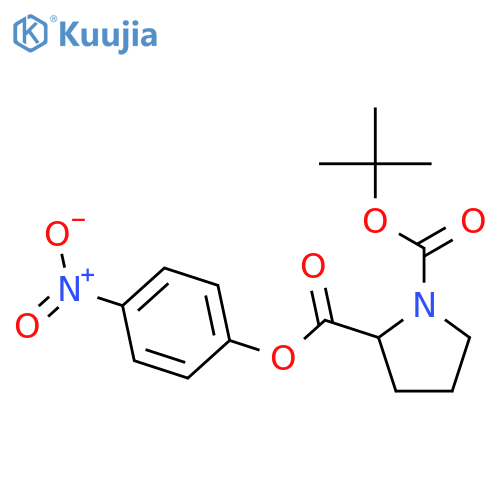

28310-65-8 structure

商品名:Boc-L-proline 4-nitrophenyl ester

CAS番号:28310-65-8

MF:C16H20N2O6

メガワット:336.339804649353

MDL:MFCD00037323

CID:289983

PubChem ID:10936605

Boc-L-proline 4-nitrophenyl ester 化学的及び物理的性質

名前と識別子

-

- 1,2-Pyrrolidinedicarboxylicacid, 1-(1,1-dimethylethyl) 2-(4-nitrophenyl) ester, (2S)-

- 1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate

- Boc-L-proline 4-nitrophenyl ester

- BOC-L-PROLINE-P-NITROPHENYLESTER

- Boc-Pro-ONp

- N-Boc-L-proline 4-nitrophenyl ester

- N-tert-butyloxycarbonyl-proline p-nitrophenyl ester

- p-nitrophenyl ester of t-butyloxycarbonylproline

- p-nitrophenyl tert-butylcarbonyl L-proline

- tert-butoxycarbonyl-L-proline p-nitrophenylester

- (S)-1-tert-Butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate

- 28310-65-8

- AKOS027327877

- AS-46888

- F10829

- 1-(Tert-butyl) 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate

- SCHEMBL7359670

- Boc-L-Proline-p-nitrophenyl ester

- MFCD00037323

- 1,2-Pyrrolidinedicarboxylicacid,1-(1,1-dimethylethyl)2-(4-nitrophenyl)ester,(2S)-

- CS-0328139

-

- MDL: MFCD00037323

- インチ: InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1

- InChIKey: GUVOBXQVANZIKH-ZDUSSCGKSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 336.13200

- どういたいしつりょう: 336.132136

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.284

- ふってん: 463.6°Cat760mmHg

- フラッシュポイント: 234.2°C

- 屈折率: 1.555

- PSA: 101.66000

- LogP: 3.36080

Boc-L-proline 4-nitrophenyl ester セキュリティ情報

- ちょぞうじょうけん:-15°C

Boc-L-proline 4-nitrophenyl ester 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-L-proline 4-nitrophenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1247859-1g |

BOC-PRO-ONP |

28310-65-8 | 99% (TLC) | 1g |

$170 | 2024-06-06 | |

| TRC | B285555-2.5g |

Boc-L-proline 4-nitrophenyl ester |

28310-65-8 | 2.5g |

$ 115.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293878A-5 g |

Boc-L-proline 4-nitrophenyl ester, |

28310-65-8 | 5g |

¥677.00 | 2023-07-11 | ||

| abcr | AB313872-1 g |

Boc-pro-ONp, 95%; . |

28310-65-8 | 95% | 1 g |

€115.70 | 2023-07-19 | |

| 1PlusChem | 1P00C1VD-5g |

BOC-PRO-ONP |

28310-65-8 | 98% | 5g |

$250.00 | 2025-02-25 | |

| Ambeed | A904546-5g |

Boc-Pro-ONp |

28310-65-8 | 97% | 5g |

$212.0 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1247859-5g |

BOC-PRO-ONP |

28310-65-8 | 99% (TLC) | 5g |

$390 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293878-1 g |

Boc-L-proline 4-nitrophenyl ester, |

28310-65-8 | 1g |

¥248.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293878-1g |

Boc-L-proline 4-nitrophenyl ester, |

28310-65-8 | 1g |

¥248.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293878A-5g |

Boc-L-proline 4-nitrophenyl ester, |

28310-65-8 | 5g |

¥677.00 | 2023-09-05 |

Boc-L-proline 4-nitrophenyl ester 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

28310-65-8 (Boc-L-proline 4-nitrophenyl ester) 関連製品

- 24032-35-7(L-Glutamic acid a-4-nitroanilide)

- 74086-23-0(Boc-D-Gln-ONp)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28310-65-8)Boc-L-proline 4-nitrophenyl ester

清らかである:99%

はかる:5g

価格 ($):191.0